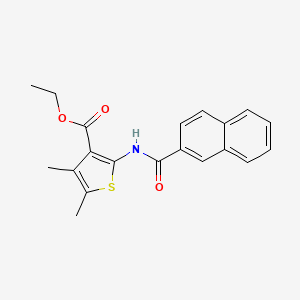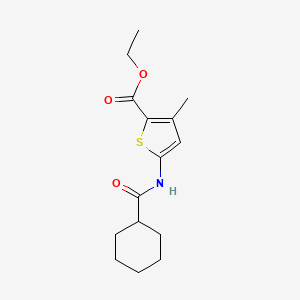![molecular formula C19H14N2O2 B6524111 6-(furan-2-yl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 899946-21-5](/img/structure/B6524111.png)
6-(furan-2-yl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(furan-2-yl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one, commonly referred to as 6-FNA, is a synthetic molecule that has been developed and studied for its potential biomedical applications. 6-FNA is a derivative of the naturally occurring pyridazinone family and is a promising compound for the development of new drugs.
Applications De Recherche Scientifique
6-FNA has been studied for its potential biomedical applications. It has been used in several studies for the development of new drugs. For example, 6-FNA has been used in the development of novel anti-inflammatory drugs, as well as in the development of novel antifungal agents. Additionally, 6-FNA has been studied for its potential use in the treatment of cancer. In particular, it has been studied for its potential use in the treatment of breast cancer, as well as in the treatment of prostate cancer.
Mécanisme D'action
The mechanism of action of 6-FNA is not yet fully understood. However, it is believed that 6-FNA acts by inhibiting the activity of certain enzymes involved in the metabolism of fatty acids. Additionally, 6-FNA has been shown to inhibit the activity of certain proteins involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-FNA have been studied in several studies. In particular, 6-FNA has been shown to have anti-inflammatory, antifungal, and anticancer effects. Additionally, 6-FNA has been shown to have anti-oxidant and anti-apoptotic effects. In addition, 6-FNA has been shown to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-FNA in laboratory experiments is that it is relatively easy to synthesize and is available in high purity. Additionally, 6-FNA is relatively stable and can be stored for extended periods of time. One of the limitations of using 6-FNA in laboratory experiments is that it is not yet fully understood how it works and its mechanism of action is still under investigation.
Orientations Futures
There are several potential future directions for the use of 6-FNA. One potential direction is to further investigate its mechanism of action and to develop new drugs based on this molecule. Additionally, further research could be conducted to explore the potential of 6-FNA as an anti-inflammatory, antifungal, and anticancer agent. Finally, further research could be conducted to explore the potential of 6-FNA as a neuroprotective agent.
Méthodes De Synthèse
The synthesis of 6-FNA has been reported in several studies. The most common method involves the reaction of 6-fluoro-2-methyl-2,3-dihydropyridazin-3-one with 2-naphthaldehyde in the presence of a base. This reaction yields 6-FNA in good yields with high purity. Other methods for the synthesis of 6-FNA have also been reported, such as the reaction of 6-fluoro-2-methyl-2,3-dihydropyridazin-3-one with 2-naphthaldehyde in the presence of a base and a catalytic amount of a Lewis acid.
Propriétés
IUPAC Name |
6-(furan-2-yl)-2-(naphthalen-1-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-19-11-10-17(18-9-4-12-23-18)20-21(19)13-15-7-3-6-14-5-1-2-8-16(14)15/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCLUUFLOIMKSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3-chlorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6524066.png)
![(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6524070.png)
![2-[(4-fluorophenyl)methyl]-6-(furan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6524073.png)
![4-[butyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B6524080.png)
![methyl 3-[4-(diethylsulfamoyl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6524088.png)

![2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B6524094.png)
![3-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B6524100.png)
![1-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B6524104.png)
![2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B6524109.png)
![4-({[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}amino)-1,2-dihydroquinazoline-2-thione](/img/structure/B6524110.png)